molecular formula C4H2ClFN2O2S B12956905 6-Fluoropyridazine-3-sulfonyl chloride

6-Fluoropyridazine-3-sulfonyl chloride

Cat. No.: B12956905
M. Wt: 196.59 g/mol
InChI Key: VTJYNZHMBCUNPV-UHFFFAOYSA-N
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Description

6-Fluoropyridazine-3-sulfonyl chloride, with the chemical formula C₅H₃ClFNO₂S, is a synthetic compound . It belongs to the class of sulfonyl chlorides and contains a fluorine atom on the pyridazine ring. This compound is used in various scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes:: The synthesis of 6-fluoropyridazine-3-sulfonyl chloride involves introducing a sulfonyl chloride group onto the pyridazine ring. While specific methods may vary, a common approach is the reaction of 6-fluoropyridazine with a suitable sulfonyl chloride reagent.

Reaction Conditions::

    Reagents: 6-fluoropyridazine, sulfonyl chloride

    Conditions: Typically carried out under anhydrous conditions, often using a solvent like dichloromethane or acetonitrile.

    Catalyst: Lewis acids (such as AlCl₃) may be employed to facilitate the reaction.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yields and purity.

Chemical Reactions Analysis

6-Fluoropyridazine-3-sulfonyl chloride can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Common Reagents: Nucleophiles (e.g., amines, thiols), reducing agents (e.g., LiAlH₄), and oxidizing agents (e.g., NBS).

    Major Products: The specific products depend on the reaction conditions and substituents.

Scientific Research Applications

6-Fluoropyridazine-3-sulfonyl chloride finds applications in:

    Medicinal Chemistry: As a building block for designing bioactive molecules.

    Agrochemicals: Used in the development of pesticides and herbicides.

    Materials Science: Incorporation into polymers or materials for specific properties.

Mechanism of Action

The exact mechanism of action for this compound varies based on its application. It may act as a reactive intermediate, participate in covalent bonding, or influence biological processes.

Comparison with Similar Compounds

While 6-fluoropyridazine-3-sulfonyl chloride is unique due to its fluorine substitution, similar compounds include 6-bromopyridine-3-sulfonyl chloride (CAS: 886371-20-6) and related derivatives . These compounds share structural features but differ in substituents.

Remember that further research and specific studies are essential to fully explore the compound’s potential and applications

Properties

Molecular Formula

C4H2ClFN2O2S

Molecular Weight

196.59 g/mol

IUPAC Name

6-fluoropyridazine-3-sulfonyl chloride

InChI

InChI=1S/C4H2ClFN2O2S/c5-11(9,10)4-2-1-3(6)7-8-4/h1-2H

InChI Key

VTJYNZHMBCUNPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1F)S(=O)(=O)Cl

Origin of Product

United States

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